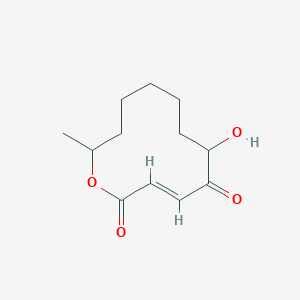
Cladospolide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cladospolide D is a natural product found in Cladosporium with data available.
Applications De Recherche Scientifique
1. Antifungal Activity and Chemical Structure
- Cladospolide D has been identified for its antifungal properties. It is unique among the Cladospolides (A-D) due to its γ-keto functionality. The stereochemistry of this compound, determined through asymmetric syntheses and comparison with spectroscopic data, is confirmed as (2E,5R,11S) (Lu, Chen, & Hou, 2009). A study on the total synthesis of this compound, a natural 12-membered macrolide antibiotic, achieved this in 12 steps, highlighting its complex chemical structure and potential therapeutic significance (Reddy, Dilipkumar, Mallesh, Latha, & Shravya, 2016).
2. Synthetic Approaches and Structural Reassignment
- Synthetic approaches to this compound have been a significant focus, with one study achieving the enantioselective synthesis of Cladospolide B, C, and (ent)-Cladospolide D from 1-nonyne, which also aided in correctly establishing the structure for this compound (Xing & O'Doherty, 2009). Another research effort resulted in a concise total synthesis of (+)-Cladospolide D, highlighting the importance of methodologies like olefin cross metathesis and furan oxidation in its synthesis (Si & Kaliappan, 2012).
3. This compound as a Macrolide Antibiotic
- This compound was isolated from Cladosporium sp. FT-0012, along with Cladospolides A and B, and identified as a new 12-membered macrolide antibiotic with activity against certain fungi (Zhang, Tomoda, Tabata, Miura, Namikoshi, Yamaguchi, Masuma, & Ōmura, 2001).
4. Structural Investigations and Syntheses
- The structural investigations of Cladospolides, including this compound, have been pursued to understand their unique chemical configurations. This includes studies on their de novo asymmetric synthesis and kinetic and thermodynamic isomerization (Xing, Penn, & O'Doherty, 2009).
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(3E)-6-hydroxy-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-10,13H,2-6H2,1H3/b8-7+ |
Clé InChI |
OFRQIORIBGXHBF-BQYQJAHWSA-N |
SMILES isomérique |
CC1CCCCCC(C(=O)/C=C/C(=O)O1)O |
SMILES canonique |
CC1CCCCCC(C(=O)C=CC(=O)O1)O |
Synonymes |
(E)-2-dodecen-5-hydroxy-11-olide-4-one cladospolide D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


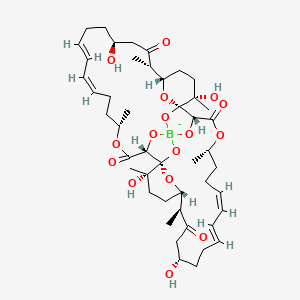
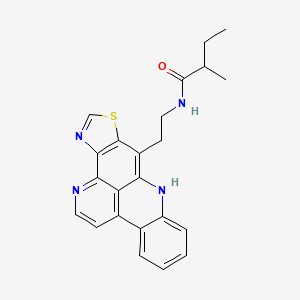
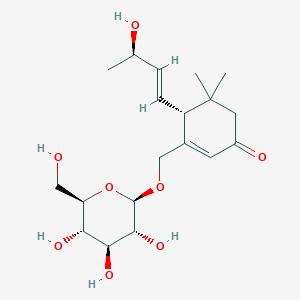
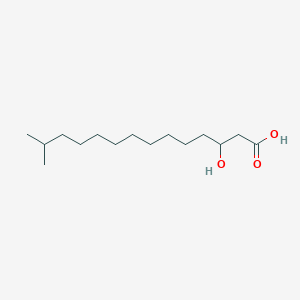
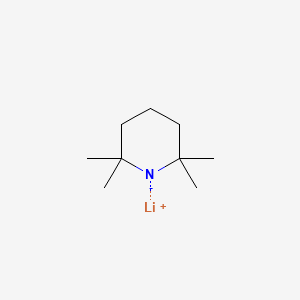
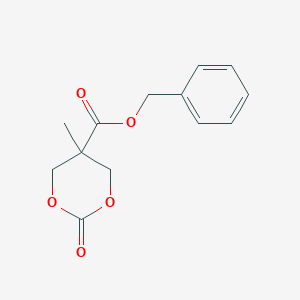
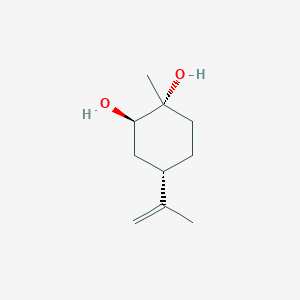
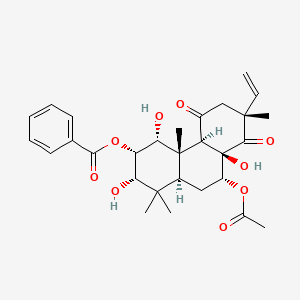
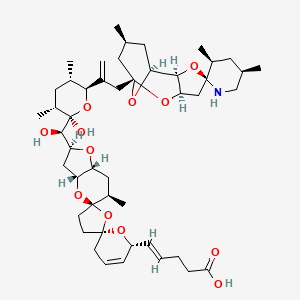
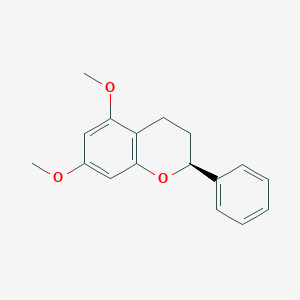
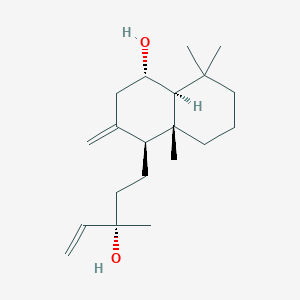

![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)

